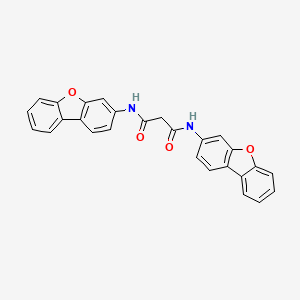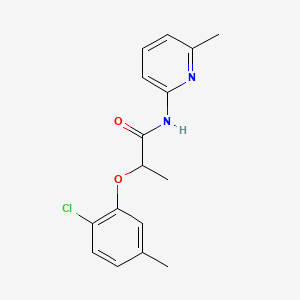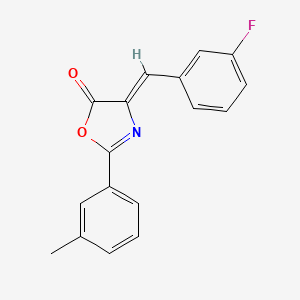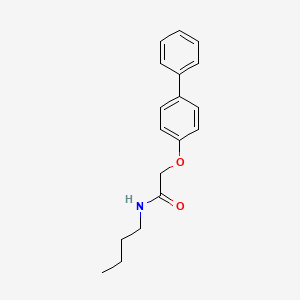
N,N'-di(dibenzofuran-3-yl)propanediamide
Vue d'ensemble
Description
N,N’-di(dibenzofuran-3-yl)propanediamide is a complex organic compound that features two dibenzofuran groups attached to a propanediamide core Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Méthodes De Préparation
The synthesis of N,N’-di(dibenzofuran-3-yl)propanediamide typically involves the reaction of dibenzofuran derivatives with propanediamide under specific conditions. One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or its derivatives and phenol . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
N,N’-di(dibenzofuran-3-yl)propanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N,N’-di(dibenzofuran-3-yl)propanediamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of N,N’-di(dibenzofuran-3-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound’s dibenzofuran groups can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but its structural similarity to other biologically active compounds suggests potential interactions with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
N,N’-di(dibenzofuran-3-yl)propanediamide can be compared with other similar compounds such as:
N,N’-di(dibenzofuran-3-yl)pentanediamide: This compound has a similar structure but with a longer carbon chain, which may affect its reactivity and applications.
N,N’-di(dibenzofuran-3-yl)decanediamide:
Propriétés
IUPAC Name |
N,N'-di(dibenzofuran-3-yl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-26(28-16-9-11-20-18-5-1-3-7-22(18)32-24(20)13-16)15-27(31)29-17-10-12-21-19-6-2-4-8-23(19)33-25(21)14-17/h1-14H,15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHAIWUTZVQPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4850019.png)
![methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate](/img/structure/B4850023.png)
![2-methyl-2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}propan-1-ol](/img/structure/B4850038.png)

![10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4850050.png)
![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)

![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)
![1-(2-PYRIMIDINYL)-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4850088.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4850118.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![2-(4-chlorophenyl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B4850126.png)
